4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride
Overview
Description
4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. This compound has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical And Physiological Effects
The biochemical and physiological effects of 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride include the inhibition of inflammation, cell proliferation, and viral replication. This compound has also been shown to induce apoptosis, which is a programmed cell death process. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride in lab experiments is its specificity for certain enzymes and signaling pathways. This compound has been shown to selectively inhibit the activity of COX-2, PKC, and MAPK, which may be beneficial in the study of these enzymes and pathways. One limitation of using this compound is its potential toxicity, which may affect the viability of cells in lab experiments.
Future Directions
For the study of 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride include the exploration of its potential therapeutic applications in the treatment of various diseases. This compound has shown promise in the treatment of inflammation, cancer, and viral infections, and further studies may reveal additional therapeutic applications. Additionally, future studies may focus on the development of more selective and less toxic compounds based on the structure of 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride.
Scientific Research Applications
4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride has been studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c9-6-4-3-7-2-1-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVBDNHOGLXMQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ONC2=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride | |
CAS RN |
1888488-02-5 | |
Record name | 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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